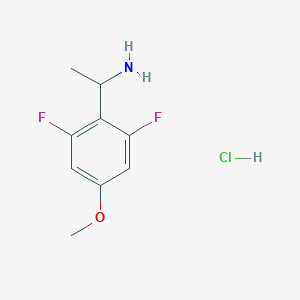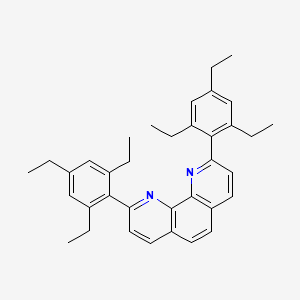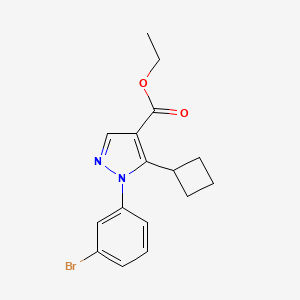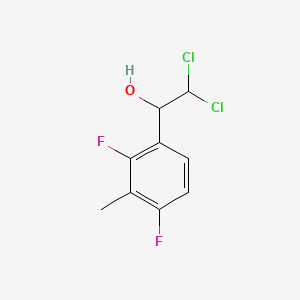
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H8Cl2F2O. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol typically involves the reaction of 2,4-difluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)ketone.
Reduction: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)methanol.
Substitution: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)amine or 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)thiol.
科学研究应用
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the chlorine and fluorine atoms may enhance its binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-1-(2-fluoro-3-methylphenyl)ethanol
- 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol
- 2,2-Dichloro-1-(3-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides a distinct set of properties that differentiate it from other similar compounds.
属性
分子式 |
C9H8Cl2F2O |
|---|---|
分子量 |
241.06 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl2F2O/c1-4-6(12)3-2-5(7(4)13)8(14)9(10)11/h2-3,8-9,14H,1H3 |
InChI 键 |
AROXNLKFDIVBGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1F)C(C(Cl)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


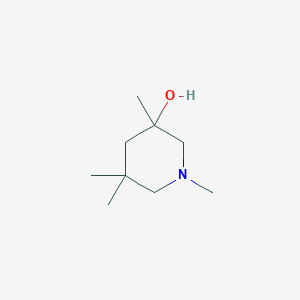
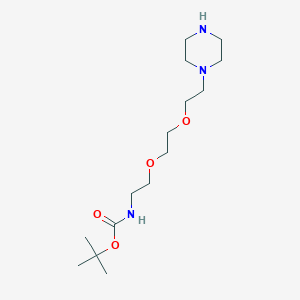


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
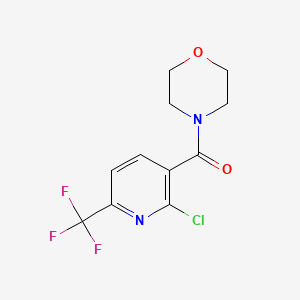

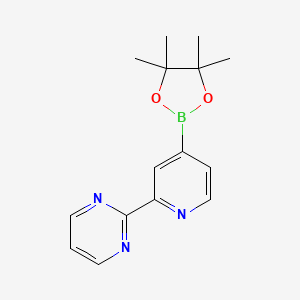
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
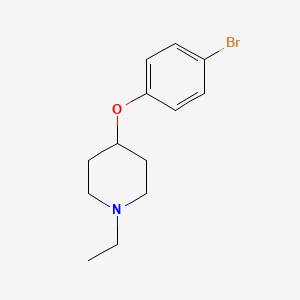
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
